molecular formula C17H20N4O2 B7435583 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol

2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol

Cat. No. B7435583
M. Wt: 312.37 g/mol
InChI Key: AHZPUKDSEFILCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol, also known as BIPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BIPPE is a member of the beta-blocker family and has been studied extensively for its potential use in the treatment of cardiovascular diseases, cancer, and other disorders.

Mechanism of Action

The mechanism of action of 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol is not fully understood, but it is believed to work through the beta-adrenergic receptor pathway. 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol acts as a beta-blocker, which means that it blocks the effects of adrenaline and other stress hormones on the heart and blood vessels. This results in a decrease in heart rate, blood pressure, and cardiac output, which can be beneficial in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects
2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol has been shown to have a number of biochemical and physiological effects in the body. In cardiovascular diseases, 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol has been shown to reduce heart rate, blood pressure, and cardiac output, which can help to improve the function of the heart and reduce the risk of complications. In cancer research, 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol has been shown to have potential anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol has been shown to have potential neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol in lab experiments is its potential therapeutic effect in various fields of scientific research. Additionally, 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol is a relatively stable compound that can be easily synthesized and purified. However, one of the limitations of 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol. In the field of cardiovascular diseases, further studies are needed to determine the optimal dosage and duration of treatment for 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol in different patient populations. In cancer research, further studies are needed to determine the potential anti-tumor effects of 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol in different types of cancer. Additionally, further studies are needed to determine the potential neuroprotective effects of 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol in the treatment of Alzheimer's disease and Parkinson's disease.
In conclusion, 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. While further studies are needed to determine its optimal use, 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol has shown promise in the treatment of cardiovascular diseases, cancer, and other disorders.

Synthesis Methods

The synthesis of 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol involves a multi-step process that includes the reaction of 2-aminoethanol with 2-bromoethyl pyridine, followed by the reaction of the resulting product with benzimidazole. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol has been studied extensively for its potential applications in various fields of scientific research. In the field of cardiovascular diseases, 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol has been shown to have a potential therapeutic effect in the treatment of hypertension, arrhythmia, and heart failure. In cancer research, 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol has been shown to have potential anti-tumor effects in various types of cancer, including breast cancer, lung cancer, and liver cancer. Additionally, 2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol has been studied for its potential use in the treatment of other disorders, such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

2-[3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-10-12-23-11-4-9-18-16-7-3-8-17(20-16)21-13-19-14-5-1-2-6-15(14)21/h1-3,5-8,13,22H,4,9-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZPUKDSEFILCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=CC(=N3)NCCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol

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